Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

4-methylenecyclohexane-1-carboxylic acid structure
934-69-0 structure
Nombre del producto:4-methylenecyclohexane-1-carboxylic acid
Número CAS:934-69-0
MF:C8H12O2
Megavatios:140.179682731628
MDL:MFCD17167321
CID:1077148
PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-Methylidenecyclohexane-1-carboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid (ACI)
    • 4-Methylenecyclohexylcarboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid
    • MFCD17167321
    • KE-0726
    • SCHEMBL39569
    • F2167-4392
    • 4-methylenecyclohexane-1-carboxylic acid
    • D87471
    • 934-69-0
    • 4-Methylenecyclohexanecarboxylicacid
    • J-515783
    • Z1205495278
    • DB-219005
    • EN300-149108
    • AKOS006378649
    • DTXSID00564475
    • MDL: MFCD17167321
    • Renchi: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
    • Clave inchi: DENSHBNKGSMOIU-UHFFFAOYSA-N
    • Sonrisas: O=C(C1CCC(=C)CC1)O

Atributos calculados

  • Calidad precisa: 140.083729621g/mol
  • Masa isotópica única: 140.083729621g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 37.3Ų
  • Xlogp3: 1.2

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 250.5±29.0 °C at 760 mmHg
  • Punto de inflamación: 116.1±18.9 °C
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Información de Seguridad

4-methylenecyclohexane-1-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-149108-0.1g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.1g
$106.0 2023-04-25
TRC
M256436-100mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
100mg
$ 115.00 2022-06-04
TRC
M256436-1g
4-Methylenecyclohexanecarboxylic Acid
934-69-0
1g
$ 730.00 2022-06-04
TRC
M256436-500mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
500mg
$ 475.00 2022-06-04
Enamine
EN300-149108-0.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.5g
$238.0 2023-04-25
Enamine
EN300-149108-2.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
2.5g
$707.0 2023-04-25
Enamine
EN300-149108-5.0g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
5g
$1374.0 2023-04-25
Enamine
EN300-149108-250mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
250mg
$143.0 2023-09-28
Enamine
EN300-149108-2500mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
2500mg
$666.0 2023-09-28
abcr
AB338541-250mg
4-Methylidenecyclohexane-1-carboxylic acid, 95%; .
934-69-0 95%
250mg
€113.20 2024-04-16

4-methylenecyclohexane-1-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Referencia
Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Referencia
Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Referencia
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Referencia
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, 50 °C
Referencia
9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Literatura relevante

  • 1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxide
    C. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid
A1192231
Pureza:99%
Cantidad:5g
Precio ($):277.0